molecular formula C16H15N3 B12638400 1-(2-Phenyl-1,8-naphthyridin-3-yl)ethanamine

1-(2-Phenyl-1,8-naphthyridin-3-yl)ethanamine

Cat. No.: B12638400
M. Wt: 249.31 g/mol
InChI Key: CIHUYLGBOIWTAE-UHFFFAOYSA-N
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Description

1-(2-Phenyl-1,8-naphthyridin-3-yl)ethanamine is a heterocyclic compound that belongs to the class of 1,8-naphthyridines. These compounds are known for their diverse biological activities and photochemical properties. The structure of this compound consists of a naphthyridine core with a phenyl group and an ethanamine side chain.

Chemical Reactions Analysis

Types of Reactions

1-(2-Phenyl-1,8-naphthyridin-3-yl)ethanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the naphthyridine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenated compounds or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.

Scientific Research Applications

1-(2-Phenyl-1,8-naphthyridin-3-yl)ethanamine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2-Phenyl-1,8-naphthyridin-3-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular pathways involved in cancer cell proliferation .

Comparison with Similar Compounds

1-(2-Phenyl-1,8-naphthyridin-3-yl)ethanamine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C16H15N3

Molecular Weight

249.31 g/mol

IUPAC Name

1-(2-phenyl-1,8-naphthyridin-3-yl)ethanamine

InChI

InChI=1S/C16H15N3/c1-11(17)14-10-13-8-5-9-18-16(13)19-15(14)12-6-3-2-4-7-12/h2-11H,17H2,1H3

InChI Key

CIHUYLGBOIWTAE-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(N=C2C(=C1)C=CC=N2)C3=CC=CC=C3)N

Origin of Product

United States

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